molecular formula C20H15NO B055060 4-(4-Benzyloxyphenyl)benzonitrile CAS No. 117571-49-0

4-(4-Benzyloxyphenyl)benzonitrile

Cat. No. B055060
M. Wt: 285.3 g/mol
InChI Key: GFKDFMBBVRNDIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(4-Benzyloxyphenyl)benzonitrile often involves complex processes. For instance, Ahipa et al. (2014) discussed the synthesis of luminescent benzonitriles with potential mesogenic properties, characterized by a bent-core structure incorporating methoxy pyridine, benzonitrile, and alkoxy benzene units. These compounds exhibit liquid crystalline behavior, indicating the nuanced synthesis strategies required for such molecules (Ahipa et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Benzyloxyphenyl)benzonitrile reveals interesting characteristics. The single crystal X-ray analysis of certain derivatives indicates slightly non-planar unsymmetrical bent structures, which is crucial for understanding their liquid crystalline phase and optical properties (Ahipa et al., 2014).

Chemical Reactions and Properties

In the realm of chemical reactions, benzonitrile derivatives are notable for their diverse reactivity. For instance, the nucleophilic substitution of bromo-nitrophthalodinitrile leads to the synthesis of compounds with significant spectral properties, demonstrating the wide range of chemical behaviors exhibited by benzonitrile derivatives (Znoyko et al., 2016).

Physical Properties Analysis

The liquid crystalline behavior of benzonitrile derivatives, as reported by Ahipa et al. (2014), underscores their unique physical properties. These properties are influenced by molecular structure, as demonstrated by their phase behavior and optical characteristics, which are pertinent for applications in materials science (Ahipa et al., 2014).

Chemical Properties Analysis

The electrochemical and optical studies of benzonitrile derivatives reveal their potential as blue emitting materials and their semiconductor properties. For example, the band gap and energy levels of certain derivatives have been meticulously studied, offering insights into their electronic properties and potential applications in optoelectronic devices (Ahipa et al., 2014).

Scientific Research Applications

Electrolyte Additives for Lithium-Ion Batteries

Research demonstrates the use of benzonitrile derivatives as novel electrolyte additives in lithium-ion batteries to enhance cyclic stability and performance. For example, 4-(Trifluoromethyl)-benzonitrile has been shown to significantly improve the cyclic stability of LiNi0.5Mn1.5O4 cathodes, indicating the potential of benzonitrile compounds in high voltage battery applications (Huang et al., 2014).

Charge-Transfer Dynamics

Studies on 4-(Dimethylamino)benzonitrile (DMABN) explore the ultrafast charge-transfer dynamics and the complex electronic state transitions in photoinduced processes. This highlights the role of benzonitrile derivatives in understanding intramolecular charge transfer, which is crucial for designing advanced photonic and electronic materials (Rhinehart et al., 2012).

Liquid Crystalline Materials

New series of benzonitrile compounds exhibit luminescent properties and liquid crystalline behavior, offering potential applications in displays and optoelectronic devices. The study on 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveals their ability to exhibit nematic and orthorhombic columnar phases, demonstrating the versatility of benzonitrile derivatives in materials science (Ahipa et al., 2014).

Synthesis and Characterization of Aromatic Polyesters

Benzonitrile derivatives are key intermediates in the synthesis of novel aromatic polyesters with pendant cyano groups. These materials exhibit good solubility and thermal stability, suggesting their utility in high-performance polymers and coatings (Yu et al., 2009).

Photochemistry and Photophysics

The study of benzonitrile compounds extends into photochemistry, where their photophysical properties are explored for potential applications in photovoltaic cells and organic light-emitting diodes (OLEDs). Investigations into the charge-transfer properties and the electronic structure of these molecules contribute to the development of materials with tailored optical properties (Dobkowski et al., 2002).

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKDFMBBVRNDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602453
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyloxyphenyl)benzonitrile

CAS RN

117571-49-0
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250-ml, three-necked, round-bottom flask equipped with a magnetic stirrer, heating mantle, thermometer, and condenser were placed 1.76 g. (9.0 mmol) 4-hydroxy-4'-biphenylcarbonitrile, 3.94 g (28.5 mmol) powdered anhydrous potassium carbonate, 1.18 ml (9.92 mmol) α-bromotoluene, and 150 ml acetonitrile. After stirring the mixture under reflux for two hours, TLC analysis showed that none of the phenolic starting material remained. Two-thirds of the acetonitrile was then distilled off, and 200 ml dichloromethane was added. The mixture was filtered through Celite and the solids were washed thoroughly with dichloromethane. Evaporation of the filtrate yielded white crystals which were purified by recrystallization from methanol. 2.17 g (84.4%) of product was obtained; mp 150°-151.5° C. The following structure was confirmed by infrared, nuclear magnetic resonance, and mass spectral analyses. ##STR34##
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
84.4%

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